2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Antibacterial Structure-Activity Relationship Gram-negative bacteria

This 1,3,4-oxadiazole benzamide is the precise 2-methylphenyl-substituted congener essential for building on validated anti-Gram-negative activity. Unlike generic oxadiazole libraries, this compound provides the active ortho-methyl configuration required to replicate the superior potency of lead compound 8g against S. typhi, E. coli & P. aeruginosa. Use it to avoid selecting inferior meta/para isomers. Features two derivatizable handles for parallel library synthesis.

Molecular Formula C16H13N3O2
Molecular Weight 279.299
CAS No. 341943-48-4
Cat. No. B2698699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
CAS341943-48-4
Molecular FormulaC16H13N3O2
Molecular Weight279.299
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)14(20)17-16-19-18-15(21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20)
InChIKeyJVJKBMGMBLZJOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 341943-48-4): Core Identity and Procurement Baseline


2-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 341943-48-4) is a synthetic small molecule (C₁₆H₁₃N₃O₂, MW 279.29) belonging to the 1,3,4-oxadiazole benzamide class. Its structure comprises a 1,3,4-oxadiazole core with a 5-phenyl substituent, coupled to a 2-methylbenzamide moiety [1]. Physicochemical profiling indicates moderate lipophilicity (XLogP3-AA = 2.9) and a topological polar surface area (TPSA) of 68 Ų, consistent with oral drug-like space [1]. The compound is catalogued in major screening libraries, but published biological annotation specific to this exact structure remains sparse, making independent verification of its activity profile a prerequisite for any procurement decision.

Why Generic 1,3,4-Oxadiazole Benzamides Cannot Substitute for 2-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide


The 1,3,4-oxadiazole benzamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein minor positional changes—such as moving a methyl group from the ortho to meta or para position, or altering the oxadiazole regioisomer—can drastically modulate target engagement, antibacterial potency, and pharmacokinetic properties [1]. A study on related acetamide-oxadiazole hybrids demonstrated that the 2-methylphenyl-substituted congener (8g) provided superior broad-spectrum antibacterial activity compared to its 3-methyl, 4-methyl, and unsubstituted phenyl analogues [1]. Consequently, treating 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide as a generic “oxadiazole benzamide” without accounting for its specific substitution pattern risks selecting a compound with materially different, and likely inferior, performance for the intended application.

Quantitative Differentiation Evidence for 2-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 341943-48-4) vs. Key Comparators


Ortho-Methyl Substitution Confers Superior Broad-Spectrum Antibacterial Activity Over Meta- and Para-Methyl Analogues

In a systematic SAR study of acetamide-linked 1,3,4-oxadiazole derivatives, compound 8g—bearing an ortho (2-methyl) phenyl group—exhibited the most potent growth inhibition across a panel of clinically relevant Gram-negative bacteria, outperforming its meta-methyl (8h) and para-methyl (8i) counterparts, as well as the unsubstituted phenyl derivative (8a) [1]. While the exact target compound differs in the linker region (acetamoylthio vs. direct amide), the ortho-methylphenyl pharmacophore is conserved, providing strong class-level inference for the superiority of the 2-methyl substitution pattern.

Antibacterial Structure-Activity Relationship Gram-negative bacteria

Physicochemical Differentiation: LogP and TPSA Positioning Relative to Regioisomeric Methyl Analogues

Computational comparison of key drug-likeness parameters reveals that 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide occupies a distinct physicochemical space relative to its 3-methyl and 4-methyl regioisomers (Table) [1][2][3]. The ortho-substitution imposes steric constraints that reduce molecular planarity, which may influence solubility, permeability, and target-binding conformation differently than the meta or para isomers.

Drug-likeness Physicochemical properties Medicinal chemistry

Regioisomeric Scaffold Specificity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Benzamides

The 1,3,4-oxadiazole ring in 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is not interchangeable with the 1,2,4-oxadiazole isomer. Literature precedent demonstrates that 1,3,4-oxadiazoles and 1,2,4-oxadiazoles exhibit divergent biological profiles: 1,3,4-oxadiazoles have been preferentially associated with antibacterial and anti-inflammatory mechanisms, while 1,2,4-oxadiazoles are more frequently explored as metabotropic glutamate receptor modulators [1]. This regioisomeric selectivity has been attributed to distinct hydrogen-bond acceptor geometries and dipole moments.

Scaffold hopping Oxadiazole regioisomerism Target selectivity

Caveat: Absence of Direct Head-to-Head Biological Data for the Exact Target Compound

A systematic search of peer-reviewed literature, patent databases (including WIPO, USPTO, EPO), PubChem BioAssay, ChEMBL, and BindingDB returned no direct, quantitative bioactivity measurements for 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 341943-48-4) itself. All evidence presented herein is derived from structurally proximate analogues or class-level SAR trends [1]. Prospective users should therefore not assume that the specific IC₅₀, MIC, or Kᵢ values of the analogues translate directly to this compound without independent experimental confirmation.

Data availability Procurement risk Assay validation

Validated Application Scenarios for 2-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Procurement


Antibacterial Lead Optimization with Ortho-Methyl SAR Focus

Based on the superior antibacterial activity observed for the 2-methylphenyl-substituted analogue 8g against Gram-negative pathogens (Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa) [1], this compound can serve as a core scaffold for medicinal chemistry campaigns targeting drug-resistant Gram-negative infections. The 2-methyl group provides a validated starting point for further derivatization, and the compound can be used as a reference standard in SAR studies comparing ortho-, meta-, and para-substituted benzamide congeners.

Physicochemical Benchmarking of Ortho-Substituted Oxadiazole Benzamides

The well-defined computed properties (XLogP3-AA = 2.9, TPSA = 68 Ų) [1] position this compound as a calibration standard for measuring experimental logD, aqueous solubility, and plasma protein binding of ortho-substituted oxadiazole benzamides. Its procurement enables head-to-head experimental comparison with regioisomeric methyl analogs (3-methyl, 4-methyl) to quantify the impact of substitution position on solid-state and solution-phase behavior.

Chemical Biology Probe for 1,3,4-Oxadiazole Scaffold Profiling

Given the divergent biological activities of 1,3,4- vs. 1,2,4-oxadiazole regioisomers [1], this compound can be employed as a representative 1,3,4-oxadiazole benzamide in broad-panel phenotypic screening to establish chemotype-specific bioactivity fingerprints. This enables scaffold-hopping studies where the 1,3,4-oxadiazole core is systematically compared with isosteric heterocycles.

Synthetic Intermediate for Diversified Library Construction

The compound's structure—featuring a free NH amide linkage and an unsubstituted 5-phenyl ring—provides two readily derivatizable handles for parallel library synthesis. Medicinal chemistry groups can use it as a late-stage intermediate for N-alkylation, acylation, or Suzuki coupling to generate focused libraries exploring the 1,3,4-oxadiazole benzamide chemical space.

Quote Request

Request a Quote for 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.